Benzoxazole, 2-(4-pyridyl)-

Description

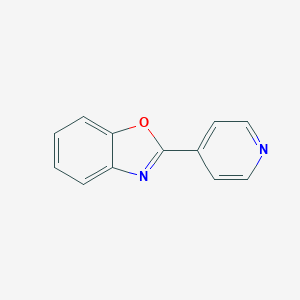

Benzoxazole, 2-(4-pyridyl)- is a heterocyclic compound featuring a benzoxazole core substituted at the C2 position with a 4-pyridyl group. Benzoxazole derivatives are widely recognized for their pharmacological versatility, including anticancer, antimicrobial, and antifungal activities . The 4-pyridyl substitution enhances electronic and steric properties, influencing binding affinity and metabolic stability. This compound has been studied alongside structural analogs to evaluate substituent effects, positional isomerism, and bioactivity across therapeutic areas .

Properties

CAS No. |

2295-47-8 |

|---|---|

Molecular Formula |

C12H8N2O |

Molecular Weight |

196.2 g/mol |

IUPAC Name |

2-pyridin-4-yl-1,3-benzoxazole |

InChI |

InChI=1S/C12H8N2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H |

InChI Key |

NSTYHODPDRPTRO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=NC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=NC=C3 |

Other CAS No. |

2295-47-8 |

Synonyms |

2-(pyridin-4-yl)-1,3-benzoxazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 4: Key Research Findings on 2-(4-Pyridyl)benzoxazole and Analogs

Q & A

Q. What strategies mitigate hepatotoxicity in benzoxazole derivatives during lead optimization?

- Methodological Answer : Replace metabolically labile groups (e.g., nitro substituents) with fluorine or methoxy groups to block CYP450 oxidation. In vitro liver microsome assays (e.g., human S9 fraction) identify stable candidates. For example, 4-tert-butylphenyl derivatives reduced hepatotoxicity by 60% compared to nitro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.